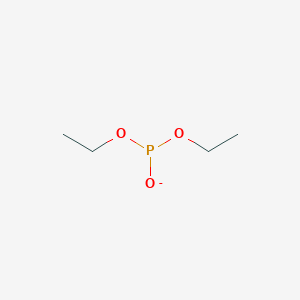

Di-ethylphosphite

Description

Significance and Versatility in Organophosphorus Chemistry

The importance of diethylphosphite in organophosphorus chemistry is underscored by its role as a precursor to a diverse range of valuable compounds. cymitquimica.com It is widely utilized in the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides, which are key structural motifs in many biologically active molecules, flame retardants, and catalyst ligands. vinuthana.comlanxess.comnih.gov

The high reactivity of the P-H bond in diethylphosphite allows it to participate in a variety of chemical transformations. wikipedia.orgstonehengevc.com Key reactions involving diethylphosphite include:

Pudovik Reaction: This reaction involves the addition of diethylphosphite across the carbon-nitrogen double bond of an imine to form α-aminomethylphosphonates. wikipedia.org This method is fundamental for the synthesis of a class of compounds with significant biological activities. researchgate.netbeilstein-journals.org

Kabachnik-Fields Reaction: A three-component condensation of an amine, a carbonyl compound, and diethylphosphite, this reaction provides a direct route to α-aminophosphonates. wikipedia.orgbeilstein-journals.org

Hirao Reaction: This palladium-catalyzed cross-coupling reaction between diethylphosphite and aryl or vinyl halides is a powerful method for forming phosphorus-carbon bonds. researchgate.netmdpi.comrsc.org This reaction is instrumental in the synthesis of arylphosphonates. nih.gov

Michaelis-Arbuzov and Michaelis-Becker Reactions: These classic reactions in phosphorus chemistry can be adapted to use diethylphosphite for the formation of phosphonates through C-P bond formation. wikipedia.orgnih.gov

Hydrophosphonylation: Diethylphosphite can add to unsaturated systems like aldehydes and enones, a process known as hydrophosphonylation, to create α-hydroxyphosphonates and γ-oxo-phosphonates, respectively. wikipedia.orgsigmaaldrich.com

The versatility of diethylphosphite extends to its use in the production of agricultural chemicals, such as pesticides and herbicides, and in the manufacturing of flame retardants for polymers and coatings. vinuthana.com Furthermore, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and their intermediates. chemimpex.comvinuthana.com

Phosphonate-Phosphite Tautomerism and its Mechanistic Implications

A key feature governing the reactivity of diethylphosphite is its existence in a tautomeric equilibrium between two forms: the tetracoordinated phosphonate (B1237965) form, (C₂H₅O)₂P(O)H, and the tricoordinated phosphite (B83602) form, (C₂H₅O)₂POH. wikipedia.org Under standard conditions, the equilibrium overwhelmingly favors the more stable phosphonate tautomer. wikipedia.orgwikipedia.orgresearchgate.net

The phosphonate form is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two ethoxy groups and a hydrogen atom. In contrast, the phosphite form has the phosphorus atom single-bonded to two ethoxy groups and a hydroxyl group, and possesses a lone pair of electrons. wikipedia.org

Mechanistic Implications:

The existence of this tautomeric equilibrium has profound mechanistic implications for the reactions of diethylphosphite. academie-sciences.fr While the phosphonate form is the dominant species, the more nucleophilic trivalent phosphite form is often the reactive species in many transformations. researchgate.netresearchgate.net

The interconversion between these two tautomers is a critical step in reactions like the Pudovik and Hirao reactions. researchgate.netacademie-sciences.fr The mechanism often involves a base or a catalyst that facilitates the deprotonation of the P-H bond in the phosphonate form, leading to the formation of the more reactive phosphite anion. academie-sciences.fr This anion can then act as a potent nucleophile. academie-sciences.fr

Computational studies have shown that the stability of the tautomers is significantly influenced by the nature of the substituents on the phosphorus atom and the solvent. nih.govmdpi.com Electron-withdrawing groups tend to stabilize the trivalent phosphite form, while electron-donating groups favor the pentavalent phosphonate form. nih.govmdpi.com The solvent can also play a role in shifting the equilibrium. nih.gov

The ability of transition metals, such as ruthenium(II), to form complexes with the phosphite tautomer can also shift the equilibrium towards the P(III) form. acs.org This interaction highlights the role of metal catalysts not only in facilitating the reaction but also in influencing the reactive state of the phosphorus reagent. acs.org This understanding is crucial for optimizing reaction conditions and designing new catalytic systems for organophosphorus synthesis. researchgate.net

Properties of Diethylphosphite

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₁O₃P | chemimpex.comnist.gov |

| Molar Mass | 138.10 g·mol⁻¹ | wikipedia.orgechemi.com |

| Appearance | Colorless liquid | wikipedia.orgechemi.com |

| Density | 1.072 g/cm³ | wikipedia.orgechemi.com |

| Boiling Point | 50-51 °C at 2 mmHg | chemimpex.com |

| Refractive Index | 1.407 (at 20°C) | echemi.com |

Key Reactions of Diethylphosphite

| Reaction Name | Description | Product Type | Reference(s) |

| Pudovik Reaction | Addition to imines | α-Aminomethylphosphonates | wikipedia.org |

| Kabachnik-Fields Reaction | Three-component reaction with an amine and a carbonyl | α-Aminophosphonates | wikipedia.orgbeilstein-journals.org |

| Hirao Reaction | Pd-catalyzed coupling with aryl/vinyl halides | Aryl/vinyl phosphonates | researchgate.netmdpi.com |

| Michaelis-Becker Reaction | Alkylation of the deprotonated form | Alkylphosphonates | wikipedia.org |

| Hydrophosphonylation | Addition to aldehydes or enones | α-Hydroxyphosphonates or γ-Oxo-phosphonates | wikipedia.orgsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H10O3P- |

|---|---|

Molecular Weight |

137.09 g/mol |

IUPAC Name |

diethyl phosphite |

InChI |

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q-1 |

InChI Key |

VTWRFRVMKPWCFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP([O-])OCC |

Origin of Product |

United States |

Synthetic Methodologies Employing Diethylphosphite As a Strategic Reagent

Fundamental Synthesis of Diethylphosphite

The preparation of diethylphosphite is a well-established process, primarily involving the reaction of a phosphorus trihalide with an alcohol. This method has been developed for both laboratory-scale synthesis and industrial production.

The most common and historically significant method for synthesizing diethylphosphite is the reaction of phosphorus trichloride (B1173362) (PCl₃) with ethanol (B145695) (C₂H₅OH). wikipedia.org The reaction proceeds via the alcoholysis of PCl₃. In the absence of a base, the reaction of three equivalents of ethanol with one equivalent of phosphorus trichloride yields diethylphosphite, along with hydrogen chloride and ethyl chloride as byproducts. wikipedia.orgwikipedia.org

Reaction Scheme: PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl wikipedia.org

For laboratory preparations, the reaction is often carried out in a solvent such as carbon tetrachloride. echemi.comchembk.com Phosphorus trichloride, dissolved in the solvent, is added dropwise to ethanol under controlled temperature conditions. echemi.com Industrial methods may involve adding phosphorus trichloride to a mixture of anhydrous ethanol and a solvent like benzene (B151609), followed by neutralization with ammonia (B1221849) gas to remove the acidic byproducts. echemi.com It is crucial to perform this reaction in the absence of a base to favor the formation of the phosphonate (B1237965) (C₂H₅O)₂P(O)H. If a base, such as a tertiary amine, is present, the reaction product is triethyl phosphite (B83602), P(OEt)₃, instead. wikipedia.org

Hydrophosphonylation Reactions

Hydrophosphonylation, the addition of the H-P bond of diethylphosphite across a double bond, is one of the most important applications of this reagent. This reaction provides a direct route to various functionalized phosphonates.

The addition of diethylphosphite to the carbonyl group of aldehydes and ketones is a powerful method for constructing C-P bonds and synthesizing α-hydroxyphosphonates. wikipedia.orgacs.org This reaction is commonly known as the Abramov reaction or is referred to as a Pudovik-type reaction. wikipedia.orgresearchgate.netwikipedia.orgrsc.org

The Abramov reaction involves the nucleophilic addition of diethylphosphite to a carbonyl compound, typically catalyzed by a base. researchgate.netwikipedia.orgwikiwand.com The reaction mechanism is initiated by the attack of the nucleophilic phosphorus atom on the electrophilic carbonyl carbon. wikipedia.orgresearchgate.netnih.gov A wide variety of catalysts can be employed to facilitate this transformation, ranging from simple amines like triethylamine (B128534) and piperazine (B1678402) to more complex systems. mdpi.comacgpubs.org In line with green chemistry principles, recent methodologies have utilized ionic liquids like choline (B1196258) hydroxide (B78521), or heterogeneous solid-supported catalysts such as sodium-modified fluorapatite, which allow for solvent-free conditions and easy catalyst recycling. acs.orgrsc.org

The general reaction is as follows: (C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R wikipedia.org

The versatility of this reaction is demonstrated by its application to a diverse range of aldehydes, including aromatic, fused aromatic, and heterocyclic aldehydes, consistently producing the corresponding α-hydroxyphosphonates in good to excellent yields. rsc.org

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | [(Me₃Si)₂N]₃La(μ-Cl)Li(THF)₃ | Toluene, 25 °C, 5 min | 92 | acs.org |

| 4-Chlorobenzaldehyde | Choline Hydroxide | Neat, rt, 10 min | 98 | rsc.org |

| 4-Methoxybenzaldehyde | Choline Hydroxide | Neat, rt, 10 min | 97 | rsc.org |

| 2-Naphthaldehyde | Choline Hydroxide | Neat, rt, 15 min | 94 | rsc.org |

| 3-Pyridinecarboxaldehyde | Piperazine | Grinding, rt, 5 min | 94 | acgpubs.org |

| Benzaldehyde | Sodium-modified Fluorapatite | Solvent-free, rt, 15 min | 98 | acs.org |

A significant advancement in the hydrophosphonylation of aldehydes is the development of asymmetric methods to produce chiral α-hydroxyphosphonates. tandfonline.com Since the biological activity of these compounds often depends on their absolute configuration, achieving high enantioselectivity is of great importance. tandfonline.com This is accomplished by using chiral catalysts, which can be either metal-based complexes or purely organic molecules. capes.gov.brcsic.es

Chiral metal catalysts, such as those based on aluminum, lanthanides, and ytterbium, have been successfully employed. acs.orgcapes.gov.brthieme-connect.comresearchgate.net For instance, an aluminum-salalen complex, used in conjunction with a mild inorganic base, has been shown to catalyze the hydrophosphonylation of various aldehydes with high yields and excellent enantioselectivities (up to 98% ee). thieme-connect.com Similarly, organocatalytic approaches have emerged as a powerful alternative. core.ac.ukcsic.es Chiral squaramides, for example, have been used to catalyze the addition of phosphites to aldehydes, affording α-hydroxyphosphonates in very good yields and high enantiomeric excess under mild conditions. core.ac.uk

| Aldehyde | Chiral Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 94 | 90 | core.ac.uk |

| 4-Nitrobenzaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 95 | 95 | core.ac.uk |

| 4-Chlorobenzaldehyde | Al-salalen complex / K₂CO₃ | Et₂O, -30 °C, 24 h | 99 | 96 | thieme-connect.com |

| Styryl Aldehyde | Al-salalen complex / K₂CO₃ | Et₂O, -30 °C, 24 h | 92 | 98 | thieme-connect.com |

| 2-Naphthaldehyde | (R,R)-Squaramide | CH₃CN, -38 °C | 92 | 91 | core.ac.uk |

The Pudovik reaction refers to the addition of the P-H bond of hydrophosphoryl compounds, such as diethylphosphite, across the carbon-nitrogen double bond of an imine. wikipedia.org This reaction is a primary and atom-efficient method for the synthesis of α-aminophosphonates, which are important as structural analogues of α-amino acids. wikipedia.orgcore.ac.uktandfonline.com

General Reaction Scheme: RCH=NR' + (EtO)₂P(O)H → (EtO)₂P(O)CHR-NHR' wikipedia.org

The reaction is closely related to the three-component Kabachnik-Fields reaction, in which an amine, a carbonyl compound, and a phosphite condense; the Pudovik reaction can be considered a two-component version where the imine is pre-formed. wikipedia.orgcore.ac.uknih.gov The addition can be performed under catalyst-free conditions, often requiring elevated temperatures or microwave assistance. beilstein-journals.orgmdpi.com Alternatively, the reaction can be catalyzed by either a base or a Lewis acid. wikipedia.orgnih.gov For example, a microwave-assisted, solvent- and catalyst-free method has been developed for the efficient synthesis of a variety of α-aryl-α-aminophosphonates from imines and diethylphosphite. beilstein-journals.org

| Imine | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-benzylidene(butyl)amine | Microwave, 100 °C, 20 min | 80 | beilstein-journals.org |

| N-benzylidenecyclohexylamine | Microwave, 100 °C, 20 min | 82 | beilstein-journals.org |

| N-(4-chlorobenzylidene)butylamine | Microwave, 80 °C, 20 min | 94 | beilstein-journals.org |

| Carbazole-related imine | Tetramethylguanidine, Toluene | Good yields | nih.govmdpi.com |

| Aniline/Benzaldehyde derived imine | MoO₂Cl₂, Solvent-free | Not specified | mdpi.com |

Diethylphosphite Addition to Imines (Pudovik Reaction)

Synthesis of α-Aminophosphonates

The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, represents a significant application of diethylphosphite. rsc.org A straightforward and environmentally conscious method involves the one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and diethylphosphite. rsc.orgcapes.gov.br This reaction can proceed efficiently without the need for a solvent or a catalyst, simply by heating the neat mixture of reactants. rsc.org For instance, the reaction of an aldehyde, an amine, and diethylphosphite can yield the corresponding α-aminophosphonate in high yields. rsc.org

Various catalysts have been explored to enhance the efficiency and broaden the scope of this transformation. Lewis acids such as tin(II) triflate have proven effective, particularly under solvent-free conditions, which are considered more environmentally friendly. thieme-connect.com Other catalysts, including magnesium perchlorate (B79767), have also been successfully employed. thieme-connect.com The reaction can also be catalyzed by propyl phosphonic anhydride (B1165640) (T3P®), which facilitates the smooth formation of α-aminophosphonates from paramagnetic aldehydes and amines with diethylphosphite. arkat-usa.org

The general scheme for this synthesis is depicted below: R1CHO + R2NH2 + (C2H5O)2P(O)H → (C2H5O)2P(O)CH(R1)NHR2 + H2O

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Aniline | Sn(OTf)2 (solvent-free) | High | thieme-connect.com |

| 4-Bromobenzaldehyde | 1,4-Phenylenediamine | Cellulose-SO3H (neat) | Good | acgpubs.org |

| Paramagnetic Aldehyde | Benzylamine | T3P® | 45 | arkat-usa.org |

| Ketone (TEMPONE) | Benzylamine | T3P® | 28 | arkat-usa.org |

This table presents a selection of reported yields and is not exhaustive.

Interrelationship with the Kabachnik–Fields Reaction

The synthesis of α-aminophosphonates from an aldehyde, an amine, and diethylphosphite is known as the Kabachnik–Fields reaction. mdpi.comcore.ac.uk This multicomponent reaction is a cornerstone in organophosphorus chemistry for creating α-aminophosphonates and their derivatives. arkat-usa.orgnih.gov

There are two primary mechanistic pathways proposed for the Kabachnik–Fields reaction. core.ac.uk

Imine Pathway: The aldehyde and amine first condense to form an imine (Schiff base). Subsequently, diethylphosphite adds across the C=N double bond of the imine in a nucleophilic addition. core.ac.uknih.gov This step is often the rate-determining step and can be catalyzed by Lewis acids that activate the imine. nih.gov

α-Hydroxyphosphonate Pathway: Diethylphosphite adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a substitution reaction with the amine to yield the final α-aminophosphonate. core.ac.uk

The reaction conditions and the nature of the substrates and catalysts can influence which pathway is dominant. core.ac.uk For example, when using trialkyl phosphites, an acid catalyst like p-toluenesulfonic acid (PTSA) is necessary, whereas with diethylphosphite, the reaction can proceed without a catalyst under solvent-free conditions. core.ac.uk

The Kabachnik-Fields reaction is closely related to the Pudovik reaction, which involves the direct addition of a dialkylphosphite to a pre-formed imine. wikipedia.org In essence, the Kabachnik-Fields reaction can be seen as an in-situ Pudovik reaction where the imine is generated in the reaction mixture.

| Catalyst | Reactants | Conditions | Product | Reference |

| Tetra-tert-butylphthalocyanines | Ketones, Diethylphosphite, Benzylamine/Ammonium (B1175870) carbonate | Catalytic | α-Aminophosphonates | organic-chemistry.org |

| Zinc triflate / Iron triflate | Benzaldehyde, Substituted amines, Diethylphosphite | Mild | α-Aminophosphonates | mdpi.comnih.gov |

| Mg(ClO4)2 | Uracil (B121893) moiety, Acetonitrile (B52724) | 80 °C | α-Aminophosphonate derivatives | mdpi.com |

| Cerium chloride / Cerium oxide | Aniline derivatives, Substituted benzaldehydes, Diethylphosphite | Solvent-free, Mild | Diethyl α-phenylamino-benzylphosphonates | mdpi.com |

This table illustrates the versatility of the Kabachnik-Fields reaction with various catalysts and substrates.

Enantioselective Pudovik Reactions

The Pudovik reaction, the addition of hydrophosphonyl compounds like diethylphosphite to imines, can be rendered enantioselective through the use of chiral catalysts. wikipedia.org This allows for the synthesis of optically active α-aminophosphonates, which are of significant interest in medicinal chemistry.

Chiral catalysts employed in these reactions include:

Chiral Brønsted acids: Chiral thiourea (B124793) derivatives have been shown to effectively catalyze the hydrophosphonylation of N-benzyl imines with high enantioselectivity. organic-chemistry.org

Chiral Lewis acids: Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complexes are highly effective catalysts for the addition of phosphites to both aldehydes and aldimines, yielding enantioenriched α-hydroxy and α-amino phosphonates. organic-chemistry.orgorganic-chemistry.org These catalysts can achieve high yields and enantioselectivities (up to 98% ee) with low catalyst loadings. organic-chemistry.org

Chiral bases: Quinine (B1679958) has been used to promote the enantioselective Pudovik reaction of aryl aldehydes. wikipedia.org

A notable development is a metal-free, stereoselective reductive coupling between isatins and aldehydes, where diethylphosphite acts as the stoichiometric reductant. nih.gov This reaction proceeds via a base-catalyzed Pudovik addition and a subsequent phosphonate/phosphate (B84403) rearrangement, with chiral iminophosphoranes serving as basic catalysts to achieve high diastereo- and enantioselectivities. nih.gov

| Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| Chiral TBOx Aluminum(III) complex | Aldehydes/Aldimines, Phosphites | α-Hydroxy/α-Amino phosphonates | Up to 98% | organic-chemistry.org |

| Quinine | N-Boc protected imines, Diethylphosphite | Enantiomerically enriched α-amino phosphonates | Good | organic-chemistry.org |

| Chiral Thiourea | N-Benzyl imines | Enantioenriched free α-amino phosphonic acids | High | organic-chemistry.org |

| Chiral Lanthanoid/Titanium Alkoxides | Aromatic aldehydes, Diethylphosphite | α-Hydroxyphosphonates | Dependent on solvent and substrate electronics | rsc.org |

This table highlights some successful enantioselective Pudovik reaction systems.

Diethylphosphite Addition to Unsaturated Nitriles

Synthesis of α-Amino-bis-phosphonates

The double addition of diethylphosphite to nitriles presents a direct route for the synthesis of 1-aminobisphosphonates (ABPs), which are compounds of significant biological importance. researchgate.net This reaction can be effectively mediated by a ZnCl2/Et3N system. researchgate.net Furthermore, a one-pot synthesis of 1-aminobisphosphonates can be achieved starting from aldehydes, which are converted to nitriles in situ. researchgate.net

Another approach involves an interrupted Ritter-type reaction, where the reactive nitrilium intermediate is generated from a nitrile using Tf2O/HC(OR)3 and subsequently trapped by the phosphite ester to form the α-amino bisphosphonate. researchgate.net This method is efficient, scalable, and compatible with a wide range of substrates. researchgate.net

The synthesis of bis(α-aminophosphonates) has also been achieved through the reaction of aromatic aldehydes, 1,4-phenylenediamine, and diethylphosphite, catalyzed by cellulose-SO3H under neat conditions at room temperature. acgpubs.org

| Method | Reactants | Catalyst/Mediator | Product | Reference |

| Double addition | Nitriles, Diethylphosphite | ZnCl2/Et3N | 1-Aminobisphosphonates | researchgate.net |

| Interrupted Ritter-type reaction | Nitriles, Phosphite ester | Tf2O/HC(OR)3 | α-Amino bisphosphonates | researchgate.net |

| Three-component reaction | Aromatic aldehydes, 1,4-Phenylenediamine, Diethylphosphite | Cellulose-SO3H | Bis(α-aminophosphonates) | acgpubs.org |

This table summarizes different synthetic strategies for α-amino bisphosphonates using diethylphosphite.

Diethylphosphite Addition to α,β-Unsaturated Systems

Michael Addition for β-Phosphonomalonates

Diethylphosphite can undergo a phospha-Michael addition to α,β-unsaturated malonates to form β-phosphonomalonates. scientificlabs.ie This reaction can be efficiently catalyzed by a recyclable nano γ-ferric oxide-pyridine based catalyst.

A tandem Knoevenagel condensation followed by a phospha-Michael addition provides a one-pot synthesis of β-phosphonomalonates. This process involves the reaction of aldehydes or ketones with active methylene (B1212753) compounds (like malononitrile) and diethylphosphite. rsc.org Quaternary ammonium salts, such as [H-dabco][AcO], have been shown to be highly efficient catalysts for this tandem reaction, allowing it to proceed at room temperature under solvent-free conditions with excellent yields and short reaction times. rsc.org Diethylamine has also been identified as a novel and effective organocatalyst for this transformation. academie-sciences.fr

The reaction pathway generally involves the initial formation of a Knoevenagel condensation product (an α,β-unsaturated system) from the aldehyde/ketone and the active methylene compound. This is followed by the Michael addition of diethylphosphite to this intermediate. academie-sciences.fr

| Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| Nano γ-Fe2O3-pyridine | α,β-Unsaturated malonates, Diethylphosphite | - | β-Phosphonomalonates | - | |

| [H-dabco][AcO] | Aldehydes/Ketones, Malononitrile, Diethylphosphite | Room temp, Solvent-free | β-Phosphonomalonates | 91-98 | rsc.org |

| Diethylamine | Anisaldehyde, Malononitrile, Diethylphosphite | - | β-Phosphonomalononitrile | Excellent | academie-sciences.fr |

| Potassium Phosphate | Anisaldehyde, Malononitrile, Diethylphosphite | - | Mixture of Knoevenagel product and β-phosphonomalononitrile | ~50 (for β-phosphonomalononitrile) | academie-sciences.fr |

This table showcases various catalytic systems for the synthesis of β-phosphonomalonates via Michael addition.

Synthesis of Vinyl Phosphonates

The synthesis of vinyl phosphonates, valuable intermediates in organic chemistry, can be effectively achieved using diethylphosphite through several catalytic pathways. sciforum.net

A prominent method involves the palladium-catalyzed cross-coupling of diethylphosphite with vinyl halides. organic-chemistry.orgsemanticscholar.org For instance, using a Pd(PPh₃)₄ catalyst under microwave irradiation allows for the quantitative cross-coupling with various vinyl halides in under 10 minutes, proceeding with retention of configuration. organic-chemistry.org Another approach involves a two-step procedure where a diol and diethylphosphite undergo transesterification, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide to yield vinyl phosphonates. organic-chemistry.org

More recently, copper-catalyzed methods have emerged as efficient alternatives. Copper nanoparticles (CuNPs) supported on zinc oxide (ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite. sciforum.netrsc.org These reactions are typically conducted in acetonitrile under an air atmosphere, without the need for additional ligands or additives. researchgate.netrsc.org The selectivity of the reaction is dependent on the alkyne's structure; aliphatic alkynes or those conjugated with a carbonyl group yield vinyl phosphonates, while alkynes conjugated with aromatic rings tend to form β-ketophosphonates. rsc.orgconicet.gov.ar

Experimental and DFT (Density Functional Theory) studies suggest the reaction proceeds via a copper-catalyzed anti-Markovnikov hydrophosphorylation process. sciforum.netrsc.org The ZnO support and acetonitrile solvent are crucial for the reaction to proceed, likely playing an active role in the mechanism, possibly through activation of the P-H bond in diethylphosphite. sciforum.netresearchgate.netrsc.org

Table 1: Copper-Catalyzed Synthesis of Vinyl Phosphonates from Aliphatic Alkynes and Diethylphosphite Reaction conditions typically involve the alkyne and diethylphosphite with a CuNPs/ZnO catalyst in acetonitrile, heated for several hours.

| Alkyne Substrate | Product | Proposed Mechanism | Source(s) |

| Aliphatic Alkynes | (E)-Vinyl Phosphonates | Copper-catalyzed anti-Markovnikov hydrophosphorylation | sciforum.net, rsc.org |

| Alkynes with Carbonyl Group | Vinyl Phosphonates | Copper-catalyzed hydrophosphorylation | conicet.gov.ar |

| 1-Octyne | Diethyl (E)-oct-1-en-1-ylphosphonate | Anti-Markovnikov hydrophosphorylation | rsc.org |

| 1-Decadeuterio-oct-1-yne | Deuterated Vinyl Phosphonate | Non-radical, anti-Markovnikov hydrophosphorylation | sciforum.net |

Phosphonylation and P-Alkylation Pathways Involving Diethylphosphite

Diethylphosphite is a key precursor for introducing the phosphonate moiety onto various organic scaffolds through phosphonylation and P-alkylation reactions. These transformations are fundamental for creating carbon-phosphorus (C-P) bonds.

Michaelis–Becker Reaction and P-Alkylation of Diethylphosphite

The Michaelis–Becker reaction is a classical method for forming C-P bonds via the P-alkylation of H-phosphonates. wikipedia.org In this reaction, diethylphosphite is first deprotonated by a strong base, such as potassium tert-butoxide or an alkali metal, to generate the diethyl phosphite anion. wikipedia.orgnih.gov This highly nucleophilic anion then reacts with an alkyl halide in a nucleophilic substitution to yield the corresponding alkylphosphonate. wikipedia.org

(C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ (C₂H₅O)₂P(O)⁻ + R-X → (C₂H₅O)₂P(O)R + X⁻

While effective, the reaction requires strong bases, and with certain substrates, can sometimes lead to a mixture of products due to single electron transfer (SET) mechanisms. nih.gov To mitigate some of these issues, variations such as phase-transfer-catalyzed conditions have been developed. nih.gov A sustainable protocol utilizes a polyethylene (B3416737) glycol (PEG)/KI catalytic system with K₂CO₃ as the base for the reaction of benzyl (B1604629) halides with diethylphosphite at room temperature. nih.gov Additionally, an electrochemically induced Michaelis-Becker reaction has been reported, involving the cathodic reduction of diethylphosphite in the presence of alkyl halides. colab.wsresearchgate.net

Table 2: P-Alkylation of Diethylphosphite with Benzyl Halides via Michaelis-Becker Reaction Data based on a specific protocol using K₂CO₃ as the base and KI/PEG-400 as the catalytic system at room temperature.

| Benzyl Halide | Dialkyl Phosphite | Yield (%) | Source(s) |

| Benzyl chloride | Diethyl phosphite | 94 | nih.gov |

| 4-Methylbenzyl chloride | Diethyl phosphite | 92 | nih.gov |

| 4-Methoxybenzyl chloride | Diethyl phosphite | 95 | nih.gov |

| 4-Chlorobenzyl bromide | Diethyl phosphite | 96 | nih.gov |

Transition Metal-Catalyzed C-P Coupling Reactions

Transition metal catalysis has significantly expanded the scope of C-P bond formation using diethylphosphite, allowing for the coupling with aryl and heteroaryl electrophiles that are generally unreactive in the classical Michaelis-Becker reaction.

The palladium-catalyzed cross-coupling of diethylphosphite with aryl halides, known as the Hirao reaction, is a cornerstone for the synthesis of arylphosphonates. semanticscholar.orgnih.gov The generally accepted mechanism follows a catalytic cycle similar to other palladium-catalyzed cross-couplings: (i) oxidative addition of the aryl halide to a Pd(0) complex, (ii) ligand exchange where the phosphite replaces the halide on the Pd(II) center, and (iii) reductive elimination to form the arylphosphonate product and regenerate the Pd(0) catalyst. nih.govmdpi.com The trivalent tautomer of diethylphosphite, (EtO)₂POH, is believed to be the active species in the ligand exchange step. nih.gov

Initial protocols often used Pd(PPh₃)₄ as the catalyst. semanticscholar.org However, improved and more user-friendly systems have since been developed. One reliable protocol employs Pd(OAc)₂ with PPh₃ as the ligand, a sterically hindered amine base (like dicyclohexylmethylamine), and an alcoholic solvent, which was found to be key for achieving high yields with a variety of aryl bromides. thieme-connect.de Another highly efficient system uses Pd(OAc)₂ complexed to 1,1'-bis(diphenylphosphino)ferrocene (dppf), which successfully couples various aryl and heteroaryl halides, including challenging aryl chlorides. nih.gov In some cases, excess diethylphosphite can serve as both the reducing agent for the Pd(II) precatalyst and as a ligand for the active Pd(0) species. mdpi.comacs.org Greener approaches using polyethylene glycol (PEG) as the solvent have also been developed. researchgate.net

Table 3: Examples of Palladium-Catalyzed Coupling of Aryl Bromides with Diethyl Phosphite

| Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) | Source(s) |

| p-Bromotoluene | Pd(OAc)₂/PPh₃ | Dicyclohexylmethylamine | Ethanol | 95 | thieme-connect.de |

| 2-Chloropyrazine | Pd(OAc)₂/dppf | Triethylamine | DMF | 67 | nih.gov |

| 4-Bromoacetophenone | Pd(OAc)₂ (ligand-free) | Triethylamine | None (MW) | 90 | rsc.org |

| N-(3-iodobenzyl)acetamide | Pd(PPh₃)₄ | Triethylamine | PEG 600 | 95 | researchgate.net |

Nickel-based catalysts provide a more economical alternative to palladium for C-P cross-coupling reactions. mdpi.com These systems are effective for coupling diethylphosphite with a broad range of electrophiles, including aryl and heteroaryl chlorides, bromides, iodides, and sulfonates (e.g., triflates). mdpi.com

The mechanism of nickel-catalyzed C-P coupling has been a subject of study, with evidence supporting different pathways depending on the reaction conditions. acs.org In some systems, particularly those using a reducing agent like zinc, a Ni(0)→Ni(II) catalytic cycle analogous to the palladium-catalyzed Hirao reaction is proposed. researchgate.net However, when Ni(II) salts like NiCl₂ are used without an external reductant, a Ni(II)→Ni(IV) mechanism may be operative. mdpi.comacs.org In these "ligand-free" systems, the excess diethylphosphite can serve as the P-ligand for the nickel center. mdpi.com Electrochemical methods have also been developed, where an undivided cell with carbon electrodes is used for the nickel-catalyzed coupling of aryl bromides with diethylphosphite at room temperature. organic-chemistry.org

Table 4: Examples of Nickel-Catalyzed Cross-Coupling with Diethyl Phosphite

| Electrophile | Catalyst System | Conditions | Yield (%) | Source(s) |

| Aryl Bromides | NiCl₂ | Electrochemical, Room Temp | 15-91 | organic-chemistry.org, nih.gov |

| Heteroaryl Chlorides | Ni(cod)₂/dppf | Base, Toluene, 100 °C | High | mdpi.com |

| Phenyl Bromide | NiCl₂ | MW, Base, Ligand-free | Good | researchgate.net |

| Aryl Triflates | NiBr₂ | KBr additive | Good | mdpi.com |

Copper-catalyzed reactions represent another important avenue for the formation of C-P bonds using diethylphosphite. These methods are often cost-effective and exhibit unique reactivity. nih.gov

One established method involves the reaction of terminal alkynes with diethylphosphite, catalyzed by Cu₂O, to produce alkynylphosphonates. organic-chemistry.org This process is typically performed under air in acetonitrile without requiring additional bases or ligands. organic-chemistry.org Another strategy is the coupling of diethylphosphite with aryl halides, which can be catalyzed by Cu(I) salts, often in the presence of an N-ligand like proline or 1,10-phenanthroline (B135089). nih.govmdpi.com

Decarboxylative cross-coupling reactions have also been developed. For example, alkynyl acids can be coupled with diethylphosphite using a Cu(OAc)·H₂O catalyst with 1,10-phenanthroline as a ligand in water. rsc.org A proposed mechanism for this transformation involves several steps: coordination of the ligand to Cu(II), ligand exchange with the alkynyl acid, decarboxylation to form a copper-alkynyl intermediate, reaction with the phosphite anion, and finally, reductive elimination to give the desired product. rsc.org Copper catalysis can also facilitate the coupling of alkyl radicals (generated from aliphatic acids) with phosphorus-centered radicals (from H-P compounds) to form C(sp³)-P bonds. organic-chemistry.org

Table 5: Examples of Copper-Catalyzed P-C Bond Formation with Diethyl Phosphite

| Reactants | Catalyst System | Key Features | Product Type | Source(s) |

| Terminal Alkyne + Diethylphosphite | Cu₂O | Base/ligand-free, MeCN, Air | Alkynylphosphonate | organic-chemistry.org |

| Aryl Halide + Diethylphosphite | CuI / N-ligand | Base, various solvents | Arylphosphonate | nih.gov, mdpi.com |

| Alkynyl Acid + Diethylphosphite | Cu(OAc)·H₂O / 1,10-phenanthroline | Decarboxylative, Water solvent | Alkynylphosphonate | rsc.org |

| Diaryliodonium Salt + Diethylphosphite | Copper Catalyst | Room temp, 10 min reaction | Arylphosphonate | organic-chemistry.org |

Silver-Catalyzed Phosphonation of Azoles

A noteworthy advancement in the synthesis of phosphorylated heterocycles is the silver-catalyzed phosphonation of azoles using diethylphosphite. This method provides a direct route to C-P bond formation on the azole ring. An external oxidant-free approach has been developed for the phosphorylation of various azole derivatives, including benzo-1,3-azoles, 3-methylindole, and 4-methyl-2-acetylthiazole. rsc.org This reaction proceeds under mild electrochemical conditions at room temperature and normal pressure, employing a catalytic amount (1%) of silver salts (such as AgNO₃ or AgOAc) or silver oxide. rsc.org

The proposed mechanism involves the initial reaction of the silver(I) cation with diethylphosphite to form a silver dialkyl phosphonate intermediate. rsc.org This intermediate is then oxidized at the anode to generate a phosphorus-centered radical, (EtO)₂P(O)•. rsc.org This radical subsequently adds to the azole ring, leading to a radical intermediate that, through the loss of a hydrogen cation and an electron, yields the final phosphonated azole product. rsc.org Diethylphosphite has been shown to be more reactive in this transformation compared to diisopropyl phosphite. rsc.org This electrochemical method has successfully been applied to the phosphonation of benzene and coumarin (B35378) derivatives as well. nih.gov

Table 1: Silver-Catalyzed Phosphonation of Azoles with Diethylphosphite

| Azole Substrate | Catalyst | Product Yield | Reference |

|---|---|---|---|

| Benzoxazole | AgOAc | Up to 75% | rsc.org |

| Benzothiazole | AgOAc | Good | rsc.org |

| 3-Methylindole | Ag salt | Good | nih.gov |

Michaelis–Arbuzov Reaction Context in Phosphonate Synthesis

The Michaelis–Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents a classic application of phosphite esters. rsc.orgnii.ac.jp While the traditional reaction involves the reaction of a trialkyl phosphite with an alkyl halide at elevated temperatures, diethylphosphite can be utilized in related transformations. rsc.orgnii.ac.jp

For instance, a palladium-catalyzed Michaelis-Arbuzov type reaction has been developed for the synthesis of aryl phosphonates from triaryl phosphites and aryl iodides under mild conditions. organic-chemistry.org Furthermore, a Lewis acid-mediated Michaelis-Arbuzov reaction of arylmethyl halides and alcohols with triethyl phosphite enables the facile preparation of arylmethyl and heteroarylmethyl phosphonate esters at room temperature. organic-chemistry.org

The scope of the Michaelis-Arbuzov reaction has been expanded to include various substrates. For example, the reaction of 3-(1-bromobenzyl)coumarin with trialkyl phosphites yields the corresponding dialkyl phosphonates. researchgate.net Microwave-assisted Michaelis-Arbuzov reactions have demonstrated significant rate acceleration, allowing for the efficient synthesis of a range of phosphonates. researchgate.net Niobium(V) chloride has also been employed as an effective catalyst for the Michaelis-Arbuzov reaction in the synthesis of quinoxalinyl and dibenzodioxepinyl phosphonate derivatives. researchgate.net

Transesterification and Amination Reactions of Diethylphosphite

Diethylphosphite readily undergoes transesterification when treated with alcohols, particularly those with high boiling points. This equilibrium-driven reaction can be pushed towards the product by removing the ethanol byproduct. wikipedia.org This method allows for the synthesis of a variety of dialkyl phosphites. wikipedia.orgontosight.ai

(C₂H₅O)₂P(O)H + 2 ROH ⇌ (RO)₂P(O)H + 2 C₂H₅OH

Similarly, amination of diethylphosphite can be achieved by reacting it with amines, leading to the displacement of an ethoxy group and the formation of a phosphoramidate (B1195095). wikipedia.org

(C₂H₅O)₂P(O)H + RNH₂ → (C₂H₅O)(RN(H))P(O)H + C₂H₅OH

A metal-free, iodine-catalyzed cross-hetero-dehydrogenative coupling reaction of diethylphosphite with various amines and alcohols has also been reported. acs.org This reaction proceeds in the presence of an oxidant like aqueous hydrogen peroxide, affording phosphoramidates and phosphates in good to excellent yields. acs.org

Table 2: Examples of Transesterification and Amination Products from Diethylphosphite

| Reactant | Product Type | Yield | Reference |

|---|---|---|---|

| High-boiling alcohol | Dialkyl phosphite | Variable | wikipedia.org |

| Amine | Phosphoramidate | Variable | wikipedia.org |

| Indoline (with I₂/H₂O₂) | Diethyl indolin-1-ylphosphonate | Excellent | acs.org |

Atherton–Todd Reaction for Phosphoramidate and Phosphinate Synthesis

The Atherton–Todd reaction is a powerful method for the synthesis of phosphoramidates and related compounds from diethylphosphite. nih.govbeilstein-journals.org The reaction typically involves the treatment of diethylphosphite with an amine or alcohol in the presence of a base (often a tertiary amine like triethylamine) and a halogenating agent, most commonly carbon tetrachloride. nih.govbeilstein-journals.orgwikipedia.org

The reaction is believed to proceed through the in situ formation of a reactive intermediate, diethyl chlorophosphate, which is then attacked by the nucleophilic amine or alcohol. nih.govbeilstein-journals.org A wide range of amines, including primary and secondary amines, as well as hydrazines, can be used as nucleophiles to generate the corresponding phosphoramidates in good yields. nih.govbeilstein-journals.org The reaction conditions can be optimized, and in some cases, microwave irradiation has been shown to significantly improve yields and reduce reaction times. nih.gov

The Atherton-Todd reaction can also be applied to the synthesis of phosphinates. For instance, reacting diethylphosphite with an appropriate nucleophile can lead to the formation of phosphinate esters. rsc.org

Table 3: Scope of the Atherton–Todd Reaction with Diethylphosphite

| Nucleophile | Product Type | Yield | Reference |

|---|---|---|---|

| Primary Amine | Phosphoramidate | High | nih.govbeilstein-journals.org |

| Secondary Amine | Phosphoramidate | High | nih.govbeilstein-journals.org |

| Arylhydrazine | Phosphoramidate | 60-82% | beilstein-journals.org |

Reaction of Diethylphosphite with Grignard Reagents for Secondary Phosphine (B1218219) Oxides

The reaction of diethylphosphite with Grignard reagents provides a valuable route to secondary phosphine oxides. wikipedia.orgresearchgate.net This transformation involves a two-step process. Initially, the Grignard reagent acts as a base, deprotonating the P-H bond of diethylphosphite. wikipedia.org Subsequently, further equivalents of the Grignard reagent displace the ethoxy groups to form the secondary phosphine oxide after an aqueous workup. wikipedia.orgresearchgate.net

(C₂H₅O)₂P(O)H + CH₃MgBr → (C₂H₅O)₂P(O)MgBr + CH₄ (C₂H₅O)₂P(O)MgBr + 2 CH₃MgBr → (CH₃)₂P(O)MgBr + 2 MgBr(OC₂H₅) (CH₃)₂P(O)MgBr + H₂O → (CH₃)₂P(O)H + MgBr(OH)

This methodology has been successfully employed to prepare a variety of secondary phosphine oxides, including dibenzyl-, diphenyl-, and bis(4-methylphenyl)phosphine oxide, with yields ranging from 84-86%. researchgate.net These secondary phosphine oxides are important intermediates for the synthesis of other organophosphorus compounds, such as tertiary phosphine oxides. google.comorgsyn.org

Synthesis of Amino Methylene Bisphosphonates

Amino methylene bisphosphonates are an important class of compounds with various biological activities. A common and efficient method for their synthesis involves a three-component condensation reaction of an amine, an orthoformate (such as triethyl orthoformate), and diethylphosphite. beilstein-journals.orgd-nb.info

This one-pot reaction can be performed under catalyst- and solvent-free conditions, often with microwave assistance to improve reaction times and yields. beilstein-journals.org The mechanism is proposed to involve the initial reaction of the amine and orthoformate to form an imine intermediate. d-nb.info This is followed by the nucleophilic addition of two equivalents of diethylphosphite to the imine, ultimately yielding the amino methylene bisphosphonate. d-nb.info Various catalysts, such as Amberlyst-15 and sulfated choline ionic liquid, have also been employed to facilitate this transformation under mild conditions. jst.go.jpresearchgate.net

Table 4: Catalysts and Conditions for Amino Methylene Bisphosphonate Synthesis

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| None (Microwave) | 125 °C, 1 h | 82% | beilstein-journals.org |

| Amberlyst-15 | Room temperature, solvent-free | Good | jst.go.jp |

Catalytic Systems in Diethylphosphite Mediated Transformations

Organocatalysis and Brønsted Base Catalysis

Organocatalysis and Brønsted base catalysis represent environmentally benign and efficient strategies for promoting diethylphosphite-mediated transformations. These catalysts operate through mechanisms involving the activation of either the diethylphosphite nucleophile or the electrophilic substrate.

Choline (B1196258) hydroxide (B78521) has emerged as an effective and recyclable basic ionic liquid catalyst for the hydrophosphonylation of aldehydes with diethylphosphite, leading to the synthesis of α-hydroxyphosphonates. epo.orguniv-annaba.dz This method is noted for its high efficiency, straightforward procedure, and adherence to green chemistry principles. The reaction proceeds via a nucleophilic addition of diethylphosphite to the carbonyl carbon of aldehydes. epo.org Choline hydroxide is believed to promote the reaction by activating the substrates through the formation of hydrogen bridges. epo.org

The protocol is effective for a wide range of substrates, including aromatic, fused aromatic, and heterocyclic aldehydes, affording the corresponding products in excellent yields under both neat and solvent-based conditions. epo.org For instance, the reaction between benzaldehyde (B42025) and diethylphosphite using 10 mol% of choline hydroxide achieves a 98% yield in just five minutes. univ-annaba.dz The catalyst's reusability without significant loss of activity further enhances its practical utility. mdpi.com

Table 1: Choline Hydroxide-Catalyzed Synthesis of α-Hydroxyphosphonates from Aldehydes and Diethylphosphite Data sourced from multiple studies highlighting the efficiency of Choline Hydroxide.

| Aldehyde Substrate | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | 5 | 98 | univ-annaba.dz |

| 4-Chlorobenzaldehyde | 5 | 97 | epo.org |

| 4-Methylbenzaldehyde | 5 | 96 | epo.org |

| 4-Methoxybenzaldehyde | 8 | 98 | epo.org |

| 2-Naphthaldehyde | 10 | 95 | epo.org |

| 2-Furaldehyde | 10 | 94 | epo.org |

Secondary amines are a versatile class of organocatalysts for diethylphosphite additions, functioning as Brønsted bases or, in the case of chiral amines, as asymmetric catalysts.

Piperazine (B1678402) : Piperazine has been identified as a highly efficient catalyst for the synthesis of α-hydroxyphosphonates via the Pudovik reaction of various aldehydes with diethylphosphite. researchgate.net A notable application is a solvent-free grinding method, which offers high yields in short reaction times, presenting a green and expedient synthetic route. researchgate.net The catalytic activity of piperazine under these neat conditions was found to be superior to other secondary amines. researchgate.net

Tetramethylguanidine (TMG) : TMG is a potent organic base used to catalyze the addition of diethylphosphite to a variety of electrophiles, including aldehydes, ketones, imines, and α,β-unsaturated carbonyl compounds. researchgate.netunh.edu Its strong basicity facilitates the deprotonation of diethylphosphite, enhancing its nucleophilicity for addition reactions. TMG has been effectively used in the Pudovik reaction for preparing α-aminophosphonates. researchgate.net

Quinine (B1679958) : The Cinchona alkaloid quinine serves as a chiral organocatalyst for the highly enantioselective hydrophosphonylation of imines with diethylphosphite, yielding valuable, optically active α-amino phosphonates. core.ac.uk This asymmetric transformation, a variant of the Pudovik reaction, is of significant interest due to the biological importance of chiral α-amino phosphonic acids. researchgate.net The catalytic cycle is proposed to involve a bifunctional activation mechanism. The basic quinuclidine (B89598) nitrogen of quinine deprotonates the diethylphosphite, while the hydroxyl group at the C9 position activates the imine electrophile via hydrogen bonding. This dual activation within a structured transition state accounts for the high enantioselectivity observed, with enantiomeric excesses (ee) reaching up to 94%. Optimal results are often achieved at low temperatures in nonpolar solvents like xylene.

Table 2: Quinine-Catalyzed Asymmetric Hydrophosphonylation of N-Boc Imines with Diethylphosphite This table illustrates the effectiveness of quinine in promoting enantioselective addition.

| Imine Substituent (Aryl) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Phenyl | Xylene | -20 | 80 | 90 | |

| 4-Chlorophenyl | Xylene | -20 | 75 | 94 | |

| 4-Nitrophenyl | Xylene | -20 | 85 | 88 | |

| 2-Naphthyl | Xylene | -20 | 82 | 92 | |

| 2-Thienyl | Xylene | -20 | 78 | 85 |

Choline Hydroxide as Basic Ionic Liquid Catalyst

Lewis Acid Catalysis for Enhanced Reactivity

Lewis acid catalysts are widely employed to enhance the electrophilicity of carbonyls and imines, thereby accelerating their reaction with diethylphosphite. This approach is central to many efficient syntheses of α-hydroxyphosphonates and α-aminophosphonates.

Magnesium perchlorate (B79767) (Mg(ClO₄)₂) is a remarkably efficient and mild Lewis acid catalyst for the one-pot, three-component Kabachnik-Fields reaction, which combines an aldehyde, an amine, and diethylphosphite to produce α-aminophosphonates. This catalyst is highly effective under solvent-free conditions, leading to high yields in short reaction times. The reaction is believed to proceed through the simultaneous involvement of the carbonyl compound, the amine, and the phosphite (B83602) in the transition state, without the formation of an intermediate imine or α-hydroxyphosphonate.

Comparative studies have shown that Mg(ClO₄)₂ is superior to other metal perchlorates and metal triflates for certain transformations. The catalytic activity is influenced by the counteranion, with the perchlorate anion proving most effective among various magnesium salts. The methodology is general for a range of aldehydes, amines, and phosphites.

Table 3: Mg(ClO₄)₂-Catalyzed Three-Component Synthesis of α-Aminophosphonates A selection of results demonstrating the broad applicability and high efficiency of the Mg(ClO₄)₂ catalyst.

| Aldehyde | Amine | Phosphite | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 98 | |

| 4-Chlorobenzaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 96 | |

| 4-Methoxybenzaldehyde | Benzylamine | Diethylphosphite | neat, rt | 95 | |

| Cyclohexanone | Aniline | Diethylphosphite | neat, 60°C | 90 | |

| 1-Naphthaldehyde | Aniline | Diethylphosphite | 50°C, EtOH | 95 |

Tin(II) chloride dihydrate (SnCl₂·2H₂O) functions as an effective and mild Lewis acid catalyst in diethylphosphite-mediated reactions. It is particularly useful in the Pudovik reaction for the addition of diethylphosphite to imines. The use of SnCl₂·2H₂O can significantly accelerate the synthesis of α-aminophosphonates. For instance, in the hydrophosphonylation of imines derived from amlodipine, employing this catalyst under ultrasound irradiation reduced reaction times from hours to minutes. It has also been utilized as a catalyst in three-component Kabachnik-Fields condensations, where its diastereomeric directing effect can be influenced by the reaction conditions. core.ac.uk

Boron trifluoride, typically used as its diethyl etherate complex (BF₃·OEt₂), is a powerful Lewis acid for activating electrophiles in reactions with diethylphosphite. It has been applied as a catalyst in the hydrophosphonylation of imines to generate α-aminophosphonates. researchgate.net In one example, the hydrophosphonylation of a chiral imine with diethylphosphite was catalyzed by boron trifluoride, resulting in the formation of an α-aminophosphonate as a single diastereoisomer in good yield. BF₃·OEt₂ has also been used to catalyze the reaction of diethylphosphite with ketene (B1206846) to form diethyl 1-acetoxyvinylphosphonate. Its strong electrophile-activating ability makes it a valuable tool for promoting C-P bond formation in challenging substrates.

Heteropoly Acid Catalysis (e.g., H6P2W18O62·14H2O)

Heterogeneous and Nanocatalysis

Nanoparticles of stannic oxide (SnO₂) have been identified as efficient and reusable heterogeneous catalysts for the Kabachnik-Fields reaction. rsc.orgresearchgate.net These nanocatalysts have been successfully employed in the one-pot, three-component synthesis of novel α-aminophosphonates.

In a specific application, SnO₂ nanoparticles catalyzed the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole, various aromatic aldehydes, and diethylphosphite. researchgate.net The reactions were conducted under solvent-free conditions using microwave irradiation, which significantly reduced reaction times. This method afforded a series of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)-phosphonates in high yields, ranging from 89% to 97%. rsc.orgresearchgate.net The use of SnO₂ nanoparticles represents an environmentally benign approach due to the solvent-free conditions and the heterogeneous nature of the catalyst, which allows for easy separation from the reaction mixture and potential reuse. researchgate.net The synthesis of SnO₂ nanoparticles themselves can be achieved through various methods, including one-step solid-state reactions, yielding particles with adjustable grain sizes. capes.gov.br

A novel magnetically recyclable heterogeneous catalyst has been developed by immobilizing a pyridine-based derivative onto nano γ-ferric oxide (γ-Fe₂O₃) particles, sometimes coated with silica. nih.govresearchgate.net This catalyst functions as a solid organic base and has been effectively used to catalyze the phospha-Michael addition of diethylphosphite to α,β-unsaturated malonates. researchgate.net

The reaction yields β-phosphonomalonates efficiently. researchgate.net A significant advantage of this system is the magnetic property of the γ-Fe₂O₃ core, which allows the catalyst to be easily and quickly separated from the reaction mixture using an external magnet. researchgate.netresearchgate.net Research has shown that this catalyst can be recovered and reused for at least ten cycles without a significant decrease in its catalytic activity. researchgate.net The synthesis of this catalyst provides an odorless and recyclable alternative to using pyridine (B92270) directly, which is known for its noxious fumes. nih.govresearchgate.net

Amberlyst-15, a strongly acidic, macroreticular polymeric resin, serves as an effective and reusable solid-phase catalyst for several diethylphosphite-mediated reactions. It is particularly effective in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction and in the preparation of α-hydroxyphosphonates through the Pudovik reaction. rsc.orgacademie-sciences.fr

For the synthesis of α-aminophosphonates, Amberlyst-15 catalyzes the one-pot, three-component reaction of an aldehyde, an amine, and diethylphosphite. The process is highly efficient under solvent-free conditions, especially when coupled with microwave irradiation, leading to high yields (e.g., 92%) in very short reaction times (e.g., 4 minutes). The catalyst is inexpensive, environmentally friendly, and can be easily recovered and reused. Comparative studies have shown Amberlyst-15 to be superior to many other catalysts, including various Lewis acids and other solid acids, particularly under solvent-free conditions. rsc.org

Amberlyst-15 has also been utilized as a catalyst for the hydrophosphonylation of aldehydes with diethylphosphite to produce α-hydroxyphosphonates. scispace.comacademie-sciences.fr Furthermore, its catalytic activity has been demonstrated in the synthesis of α′-oxindole-α-hydroxyphosphonates, where sonication at 45°C for 15 minutes gave yields comparable to conventional heating at 100°C for two hours. rsc.org

Table 4: Performance of Amberlyst-15 in the Synthesis of an α-Aminophosphonate

| Temperature/Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Room Temperature | 1 hour | 91 | |

| Microwave Irradiation | 4 minutes | 92 |

Reaction: Aromatic amine, aromatic aldehyde, and diethylphosphite under solvent-free conditions.

Copper Nanoparticles Supported on Zinc Oxide (CuNPs/ZnO)

Copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have emerged as an effective heterogeneous catalyst for several transformations involving diethylphosphite, particularly in the synthesis of β-ketophosphonates and vinyl phosphonates. This catalytic system operates efficiently under mild, aerobic conditions without the need for additional ligands or additives. sciforum.net The synthesis of the catalyst involves the fast reduction of anhydrous copper(II) chloride with lithium sand and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), resulting in well-dispersed, spherical copper nanoparticles with an average size of around 6.0 nm supported on ZnO.

Research has shown that both the ZnO support and the choice of solvent are crucial for the catalytic activity. rsc.org Reactions for the synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite proceed effectively in acetonitrile (B52724) (ACN), while other supports or solvents lead to significantly lower conversions. rsc.org This suggests a synergistic role where Lewis acidic (Zn²⁺) and/or Lewis basic (O²⁻) sites on the ZnO support are necessary for the reaction to proceed at a reasonable rate.

A notable feature of the CuNPs/ZnO catalyst is its selectivity, which is dependent on the nature of the alkyne substrate. researchgate.net When terminal alkynes conjugated with an aromatic ring are used as starting materials, β-ketophosphonates are formed as the major products. Conversely, aliphatic alkynes primarily yield the corresponding (E)-vinyl phosphonates through an anti-Markovnikov hydrophosphorylation process. rsc.orgresearchgate.net The proposed mechanism for β-ketophosphonate formation involves the generation of a phosphorus radical from diethylphosphite, promoted by Cu(II) species and ZnO. This radical then adds to the alkyne, and subsequent interaction with an active-oxygen copper complex, formed from the reaction of CuNPs with atmospheric dioxygen, leads to the final product. For aliphatic alkynes, DFT studies suggest a mechanism where the reaction is initiated by the activation of the alkyne by the copper catalyst, with acetonitrile playing an active role as a ligand. sciforum.netresearchgate.net

Table 1: Synthesis of β-Ketophosphonates and Vinyl Phosphonates using CuNPs/ZnO Catalyst Data derived from experimental findings.

| Entry | Starting Alkyne | Product Type | Time (h) | Conversion (%) |

| 1 | Phenylacetylene | β-Ketophosphonate | 5 | 98 |

| 2 | 1-Octyne | Vinyl Phosphonate (B1237965) | 5 | 95 |

| 3 | 4-Phenyl-1-butyne | Vinyl Phosphonate | 24 | 60 |

| 4 | 1-Ethynylcyclohexene | β-Ketophosphonate | 24 | 40 |

Photo- and Electrochemical Catalysis

Photo- and electrochemical methods offer alternative pathways for C-P bond formation using diethylphosphite under mild conditions, often avoiding harsh reagents. mdpi.combeilstein-journals.org Electrochemical synthesis, in particular, has been utilized for the phosphorylation of various organic molecules.

One approach involves the direct anodic coupling of arenes with phosphites. nih.gov A bimetallic catalytic system of Mn(II)(bpy)/Ni(BF₄)(bpy) has been used for the electrochemical oxidation of a mixture of an aromatic compound and diethylphosphite, yielding diethyl arylphosphonates in good yields (up to 70%) with complete conversion of the phosphite at room temperature. mdpi.com The process is believed to involve the formation of phosphorus-centered radical cations as key electrophilic intermediates that react with the arene. nih.gov Similarly, the electrochemical coupling of C-H bonds of alkynes, alkenes, and aryl compounds with dialkyl phosphonates has been achieved using a silver catalyst in a divided cell. beilstein-journals.org

Electrochemical methods have also been applied to the synthesis of 1-amino phosphonates from N-Boc-tetrahydroisoquinoline and dialkyl phosphites at constant current using graphite (B72142) electrodes. beilstein-journals.org In some cases, metal catalysts are not required. For instance, the C-P bond formation via the reaction of acridine (B1665455) compounds with trialkyl phosphites can be conducted in electrochemical conditions without metal catalysts or strong oxidizing agents, leading to selective C9 phosphorylation with high yield. beilstein-journals.org Photochemical reactions provide another route. The reaction of aryl iodides with trialkyl phosphites, for example, can be induced by UV irradiation to prepare dialkyl arylphosphonates, though it may require prolonged reaction times. orgsyn.org A more recent photocatalyst-free method utilizes a carbonate anion to assist in the photochemical activation of aryl halides for C-P bond formation. organic-chemistry.org

Table 2: Examples of Photo- and Electrochemical Phosphorylation with Diethylphosphite A summary of various reported reaction systems.

| Reaction Type | Substrate | Catalyst/Mediator | Product Yield | Reference |

| Electrochemical C-P Coupling | Aromatic Compound | 1% Mn(II)(bpy)/Ni(BF₄)(bpy) | up to 70% | mdpi.com |

| Electrochemical C-P Coupling | N-Boc-tetrahydroisoquinoline | Graphite electrodes (catalyst-free) | - | beilstein-journals.org |

| Photochemical C-P Coupling | Aryl Iodide | UV irradiation (catalyst-free) | - | orgsyn.org |

| Photochemical C-P Coupling | Aryl Halide | Carbonate anion (photocatalyst-free) | Excellent | organic-chemistry.org |

Diselenide-Mediated Catalytic Functionalization

Diaryldiselenides have been established as effective organocatalysts for the cross-dehydrogenative nucleophilic functionalization of hydrophosphoryl compounds like diethylphosphite. nsf.govnih.gov This methodology facilitates the formation of P-N, P-O, and P-S bonds under mild conditions, representing a highly atom-economical process where oxygen is reduced to water. nsf.gov The catalytic cycle is proposed to be analogous to the Atherton-Todd reaction, where the diselenide acts as a recyclable substitute for halogenating agents. nsf.govnih.gov

The mechanism involves an initial reaction between the hydrophosphoryl compound and the diaryldiselenide to generate a phosphoryl selenide (B1212193) intermediate and an arylselenol. nsf.gov The phosphoryl selenide is then attacked by a nucleophile (such as an amine or alcohol) to form the desired product. The cycle is completed by the reoxidation of the arylselenol back to the diaryldiselenide in the presence of air as the terminal oxidant. nsf.gov

The efficiency of the catalyst is strongly influenced by the electronic properties of the aryl group on the diselenide. Studies have shown that electron-withdrawing groups on the diaryldiselenide enhance the reaction rate. nsf.gov For example, in the coupling of diethylphosphite with benzylamine, diphenyldiselenide showed low conversion, whereas catalysts bearing trifluoromethyl or nitro groups, such as bis(3,5-bis(trifluoromethyl)phenyl) diselenide, led to complete conversion in a much shorter time. nsf.gov This catalytic system has been successfully applied to the reaction of diethylphosphite with a range of primary and secondary amines, as well as phenols, to produce the corresponding phosphoramidates and phosphate (B84403) esters in high yields. nsf.gov

Table 3: Effect of Diaryl Diselenide Catalyst on the Coupling of Diethylphosphite and Benzylamine Data from catalyst screening studies. nsf.gov

| Catalyst (Ar in (ArSe)₂) | Time for Complete Conversion (h) |

| Phenyl | > 24 (22% conversion) |

| 4-Nitrophenyl | > 24 (byproduct formation) |

| 3,5-Bis(trifluoromethyl)phenyl | 1.5 |

| Pentafluorophenyl | 1.5 |

Mechanistic Elucidation and Kinetic Investigations

Detailed Mechanistic Pathways of Hydrophosphonylation

Hydrophosphonylation, also known as the Pudovik reaction, involves the addition of the P-H bond of diethylphosphite across a carbon-heteroatom double bond, most commonly the carbonyl group of aldehydes and ketones. wikipedia.org The reaction is a direct method for forming α-hydroxyphosphonates.

The mechanism is often catalyst-dependent. In a base-catalyzed pathway, the initial step involves the deprotonation of diethylphosphite to form a nucleophilic phosphite (B83602) anion. academie-sciences.fr This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product. The facilitation of the phosphonate-phosphite tautomerism via deprotonation is essential for the reaction to proceed efficiently. academie-sciences.fr

Under acidic catalysis, such as with a heteropolyacid (HPA), the mechanism is proposed to start with the protonation of the carbonyl oxygen of the aldehyde. lp.edu.ua This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair on the phosphorus atom of the tautomeric P(III) form of diethylphosphite. This attack forms an intermediate hydroxyphosphonium cation, which, upon interaction with the catalyst's counter-anion, leads to the final product. lp.edu.ua

The efficiency of the hydrophosphonylation reaction is significantly influenced by the choice of catalyst. Studies have compared various catalysts for the reaction between benzaldehyde (B42025) and diethylphosphite.

| Catalyst (mol %) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| K₃PO₄ (5) | <10 | 98 | academie-sciences.fr |

| KF/Al₂O₃ (10) | 120 | 90 | academie-sciences.fr |

| NaOH (5) | 60 | 92 | academie-sciences.fr |

| Et₃N (10) | 180 | 65 | academie-sciences.fr |

| H₆P₂W₁₈O₆₂·14H₂O (1) | 10 | 97 | lp.edu.ua |

| None | 720 | 0 | lp.edu.ua |

Understanding the Michaelis–Arbuzov and Michaelis–Becker Mechanisms

The Michaelis-Arbuzov and Michaelis-Becker reactions are fundamental methods for forming carbon-phosphorus bonds, leading to the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. researchgate.netwikipedia.org

The Michaelis–Arbuzov reaction involves the reaction of a trivalent phosphorus ester, such as triethyl phosphite, with an alkyl halide. wikipedia.org The mechanism proceeds in two Sₙ2 steps. First, the nucleophilic phosphorus atom attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate. wikipedia.org In the second step, the displaced halide anion attacks one of the alkoxy carbons on the phosphonium salt, displacing the phosphorus atom and yielding the final pentavalent phosphonate (B1237965) ester and a new alkyl halide. wikipedia.org This reaction typically requires elevated temperatures (120°C - 160°C). wikipedia.orgacs.org Lewis acids can be used to mediate the reaction, allowing it to proceed at room temperature. rsc.org

The Michaelis–Becker reaction provides an alternative route that starts with a dialkyl phosphite, such as diethylphosphite, instead of a trialkyl phosphite. acs.orgrushim.ru The mechanism involves the deprotonation of diethylphosphite by a strong base to form a highly nucleophilic sodium dialkyl phosphite. wikipedia.orgnih.gov This phosphorus anion then directly attacks an alkyl halide in an Sₙ2 reaction to form the C-P bond, yielding a dialkyl phosphonate. rushim.ru Unlike the Arbuzov reaction, the Michaelis-Becker reaction is often carried out at lower temperatures but requires a strong base, which can be incompatible with sensitive substrates. acs.orgnih.gov

These two reactions are complementary; the Arbuzov reaction is suitable for substrates that are sensitive to strong bases, while the Michaelis-Becker reaction is advantageous for thermally sensitive compounds. acs.org

Mechanistic Insights into the Atherton–Todd Reaction

The Atherton–Todd reaction is a method for converting dialkyl phosphites into various phosphorus compounds, such as phosphoramidates or dialkyl chlorophosphates. wikipedia.orgbeilstein-journals.org The classic reaction involves a dialkyl phosphite, a primary or secondary amine, and carbon tetrachloride, which acts as both a solvent and a chlorine source. beilstein-journals.org

The mechanism has been a subject of some debate, but a generally accepted pathway involves the base (an amine) playing a crucial role. wikipedia.orgbeilstein-journals.org One proposed mechanism begins with the deprotonation of the dialkyl phosphite by the amine base to generate a phosphite anion. wikipedia.org This anion then attacks one of the chlorine atoms of carbon tetrachloride, forming a dialkyl chlorophosphate intermediate and the trichloromethanide anion. wikipedia.org The trichloromethanide anion then deprotonates the protonated amine base, regenerating the amine and forming chloroform. wikipedia.org The highly reactive dialkyl chlorophosphate intermediate is typically not isolated but is immediately trapped in situ by a nucleophile, such as an amine or an alcohol, to yield the final phosphoramidate (B1195095) or phosphate (B84403) ester, respectively. wikipedia.orgsci-hub.se

Variations of the reaction use different halogen sources, such as iodoform, or proceed under phase-transfer conditions. beilstein-journals.org An iodine-mediated Atherton-Todd type reaction has also been developed that proceeds without an external base, using iodine as a catalyst and an oxidant like hydrogen peroxide. acs.org

Role of Intermediates in Diethylphosphite Reactions

The reactions of diethylphosphite are characterized by several key reactive intermediates that dictate the course of the transformation.

Phosphite Anion : In base-catalyzed reactions like the Michaelis-Becker and certain pathways of the Atherton-Todd and hydrophosphonylation reactions, the deprotonated form of diethylphosphite is a critical intermediate. wikipedia.orgacademie-sciences.fr This anion is a potent phosphorus-centered nucleophile that readily attacks electrophilic centers like alkyl halides or carbonyl carbons. academie-sciences.frnih.gov

Phosphonium Salt : This intermediate is characteristic of the Michaelis-Arbuzov reaction. It is a tetra-alkoxyphosphonium halide formed from the initial attack of a trialkyl phosphite on an alkyl halide. wikipedia.org Its subsequent dealkylation by the halide ion is the final step in phosphonate formation.

Dialkyl Chlorophosphate : This is a highly reactive intermediate formed during the Atherton–Todd reaction. wikipedia.orgsci-hub.se Diethylphosphite is converted into diethyl chlorophosphate when reacted with carbon tetrachloride and a base. sci-hub.se This intermediate is immediately subjected to nucleophilic attack by an amine, alcohol, or other nucleophile present in the reaction mixture to form the final product. wikipedia.org

Hydroxyphosphonium Cation : In the acid-catalyzed hydrophosphonylation of aldehydes, an oxonium cation is first formed by protonation of the carbonyl. Subsequent attack by the P(III) tautomer of diethylphosphite leads to a hydroxyphosphonium cation intermediate, which then rearranges to the final α-hydroxyphosphonate. lp.edu.ua

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions such as temperature, solvent, catalyst, and molar ratios of reactants exert a profound influence on the mechanistic pathways and product distribution in reactions involving diethylphosphite.

Temperature: The Michaelis-Arbuzov reaction typically requires high temperatures to drive the dealkylation of the phosphonium intermediate, whereas the Michaelis-Becker reaction can proceed at room temperature. acs.org In asymmetric hydrophosphonylation, lowering the reaction temperature can have a positive effect on enantioselectivity, though often at the cost of reaction rate and yield. rsc.org The synthesis of diethylphosphite itself from triethyl phosphite and phosphorous acid is exothermic, and the reaction temperature is controlled between 80°C and 130°C to ensure high purity and yield. google.com

Catalyst and Base: The choice of catalyst is critical in hydrophosphonylation. Strong bases like K₃PO₄ can dramatically accelerate the reaction compared to weaker bases like triethylamine (B128534). academie-sciences.fr In asymmetric synthesis, the catalyst system, including the metal center (e.g., Sc, Y, La) and the chiral ligand, determines the stereochemical outcome. rsc.orgrsc.org In the Atherton-Todd reaction, a hindered base like diisopropylethylamine (DIPEA) may favor mechanisms that proceed via deprotonation of the phosphite rather than nucleophilic attack by the amine on the phosphite's alkyl chain. beilstein-journals.org

Solvent: The solvent can significantly impact reaction outcomes. In the Michaelis-Becker reaction for synthesizing benzyl (B1604629) phosphonates, using PEG-400 as a solvent was found to be superior to MeCN, DMF, or THF, as it enhances the reactivity of the inorganic base (K₂CO₃). nih.gov For asymmetric hydrophosphonylation, screening of solvents showed that 1,4-dioxane (B91453) provided excellent yield and high enantioselectivity. rsc.org

Reactant Ratio: The molar ratio of substrates can steer a reaction toward a desired product. In a three-component reaction between benzylamine, triethyl orthoformate, and diethyl phosphite, different product distributions were observed depending on the molar ratio of the reagents. nih.gov For instance, a 1:2:1 molar ratio of amine:phosphite:orthoformate led to a mixture of products, while a 1:4:2 ratio yielded the desired N-benzyl aminomethylenebisphosphonic acid in good yield. nih.gov

rsc.org| Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 24 | 99 | 80 |

| THF | 24 | 99 | 81 |

| CH₂Cl₂ | 24 | 99 | 80 |

| 1,4-Dioxane | 24 | 99 | 85 |

Kinetic Modeling and Rate Determinations of Diethylphosphite Reactions

The kinetic analysis of diethylphosphite reactions provides quantitative insights into reaction rates, activation energies, and rate-determining steps. While comprehensive kinetic models for all major reactions are not universally established, several studies have shed light on their kinetic behavior.

For the hydrophosphonylation reaction, studies have focused on the efficiency and rate under different catalytic conditions. The use of potassium phosphate as a catalyst under solvent-free conditions leads to an extremely rapid, exothermic reaction, often completing in under 10 minutes, which suggests a very low activation barrier. academie-sciences.fr Kinetic studies on the adsorption of metal ions by phosphonate materials have been fitted to pseudo-second-order kinetic models. rsc.org

In the context of the Kabachnik–Fields reaction, a three-component reaction involving an amine, a carbonyl compound, and diethylphosphite, it has been suggested that the formation of the imine intermediate is likely the rate-limiting factor. rsc.org

Kinetic investigations have also been applied to the use of diethylphosphite derivatives in polymer chemistry. For instance, the curing kinetics of epoxy resins with diethylphosphite derivatives have been studied using differential scanning calorimetry (DSC) to determine the apparent activation energy and reaction order of the curing process. researchgate.net Similarly, kinetic constants for termination and propagation reactions have been determined in the polymerization of phosphorus-containing acrylates to elucidate the reaction mechanisms. researchgate.net

| Reaction Type | Kinetic Aspect Investigated | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Epoxy Curing | Curing kinetics | Differential Scanning Calorimetry (DSC) | Determination of activation energy and reaction order. | researchgate.net |

| Polymerization | Termination and propagation rates | Modeling | Rate increases were driven by changes in termination or propagation kinetic constants depending on the monomer. | researchgate.net |

| Kabachnik–Fields | Rate-limiting step | Experimental study | Imine formation is likely the rate-limiting factor. | rsc.org |

| Hydrophosphonylation | Reaction rate | Catalyst screening | Potassium phosphate catalyst allows reaction completion in <10 min. | academie-sciences.fr |

Computational Chemistry and Theoretical Studies of Diethylphosphite Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds, including diethylphosphite. It offers a favorable balance between computational cost and accuracy. DFT calculations are widely used to determine the ground-state geometry of molecules, a process known as structural optimization.

In this process, the coordinates of the atoms are systematically adjusted to find the minimum energy conformation on the potential energy surface. For diethylphosphite and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311G(d,p). nih.govresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that are generally in good agreement with experimental data where available. scielo.org.za

Table 1: Selected Optimized Geometrical Parameters for a Phosphonate (B1237965) System (Example Data) Note: This table presents typical data from DFT calculations on phosphonate systems to illustrate the output of structural optimization. Specific values for diethylphosphite may vary based on the computational level.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | P=O | 1.48 Å |

| P-O | 1.60 Å | |

| O-C | 1.45 Å | |

| C-C | 1.53 Å | |

| Bond Angle | O=P-O | 115° |

| P-O-C | 120° |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States